ethyl 2-methylcyclopropane-1-carboxylate

Physical Property Purification Scale-up

Ethyl 2-methylcyclopropane-1-carboxylate (CAS 20913-25-1) is a cyclopropane-containing ester building block with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol. This compound is characterized by a strained, three-membered cyclopropane ring functionalized with both a methyl group and an ethyl ester, features that confer distinct reactivity and conformational properties.

Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
CAS No. 20913-25-1
Cat. No. B1265755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-methylcyclopropane-1-carboxylate
CAS20913-25-1
Molecular FormulaC7H12O2
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC1C
InChIInChI=1S/C7H12O2/c1-3-9-7(8)6-4-5(6)2/h5-6H,3-4H2,1-2H3
InChIKeyJWYSLVLBKXDZCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Methylcyclopropane-1-carboxylate (CAS 20913-25-1) Procurement & Baseline Characteristics


Ethyl 2-methylcyclopropane-1-carboxylate (CAS 20913-25-1) is a cyclopropane-containing ester building block with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol . This compound is characterized by a strained, three-membered cyclopropane ring functionalized with both a methyl group and an ethyl ester, features that confer distinct reactivity and conformational properties . As a versatile intermediate in organic synthesis, it is utilized in the preparation of pharmaceuticals, including N-isothiazolyl carboxamides for pain treatment, as well as in agrochemicals [1]. The compound is commercially available as a racemic mixture of diastereomers, which is a critical consideration for procurement in stereochemically sensitive applications [2].

Procurement Risk: Why Generic Substitution of Ethyl 2-Methylcyclopropane-1-carboxylate (CAS 20913-25-1) Is Not Advisable


Direct substitution of ethyl 2-methylcyclopropane-1-carboxylate (CAS 20913-25-1) with seemingly similar cyclopropane carboxylates (e.g., ethyl cyclopropanecarboxylate, CAS 4606-07-9) is a high-risk procurement strategy without rigorous validation. The presence of the 2-methyl substituent on the cyclopropane ring fundamentally alters both physicochemical properties and synthetic utility. The compound is supplied as a mixture of diastereomers, whereas related chiral esters like ethyl (1S,2S)-2-methylcyclopropane-1-carboxylate (CAS 16764-71-9) are defined single enantiomers [1]. Such stereochemical differences can drastically impact reaction outcomes, biological activity, and regulatory compliance. Furthermore, the specific ring substitution influences downstream reactivity, as evidenced by its specialized use in synthesizing pyrethroid insecticides and specific pain therapeutics, applications not readily achieved with unsubstituted analogs [2]. The boiling point and density differences are quantifiable indicators of altered physical properties that can affect industrial-scale handling and purification [3].

Quantitative Differentiation Guide: Ethyl 2-Methylcyclopropane-1-carboxylate (CAS 20913-25-1) vs. Comparators


Altered Physicochemical Profile: Quantified Differences in Boiling Point vs. Unsubstituted Ethyl Cyclopropanecarboxylate

The introduction of a 2-methyl substituent on the cyclopropane ring of ethyl 2-methylcyclopropane-1-carboxylate (Target) results in a significantly higher boiling point compared to the unsubstituted ethyl cyclopropanecarboxylate (Comparator). The target compound boils at 75°C at 11 mmHg , whereas the unsubstituted comparator boils at 129-133°C at atmospheric pressure (760 mmHg) [1]. The 11 mmHg reduced pressure for the target measurement implies an even greater difference in boiling point at equivalent pressures, indicating a substantial change in volatility. This alteration in physical behavior directly impacts purification strategies (e.g., distillation) and safe handling during large-scale synthesis, where the target compound's higher boiling point suggests lower volatility and potentially different vapor pressure characteristics.

Physical Property Purification Scale-up

Differential Density: Ethyl 2-Methylcyclopropane-1-carboxylate vs. Ethyl Cyclopropanecarboxylate

The density of ethyl 2-methylcyclopropane-1-carboxylate (Target) is reported as 1.0195 g/cm³ (rough estimate) , compared to the density of ethyl cyclopropanecarboxylate (Comparator) which is consistently reported as 0.96 g/cm³ at 25°C [1]. This represents a measurable increase of approximately 0.06 g/cm³ or ~6.2% higher density for the target compound. The presence of the additional methyl group on the cyclopropane ring directly contributes to a higher molecular packing density. This difference is non-negligible for accurate formulation, especially in multi-component mixtures where density influences volumetric dosing, reaction stoichiometry, and phase separation.

Physical Property Formulation Process Engineering

Stereo-Specific Procurement Value: Racemic Mixture (Target) vs. Single Enantiomer (Comparator) in Chiral Synthesis

Ethyl 2-methylcyclopropane-1-carboxylate (Target, CAS 20913-25-1) is supplied as a racemic mixture of diastereomers [1]. In contrast, related compounds like ethyl (1S,2S)-2-methylcyclopropane-1-carboxylate (Comparator, CAS 16764-71-9) are defined, single enantiomers with high stereochemical purity [2]. This fundamental difference directly impacts procurement strategy. The racemic mixture provides a cost-effective starting point for initial discovery or achiral synthesis. However, for enantioselective applications, the target mixture would produce a complex mixture of stereoisomers requiring expensive chiral resolution. The defined enantiomer, while significantly more costly (e.g., ~$619 for 50mg [2]), provides the requisite stereochemical control for developing enantiopure pharmaceuticals or agrochemicals. The choice hinges on the stage of research and the specific need for chirality, a critical decision point for scientists and purchasers.

Stereochemistry Asymmetric Synthesis Pharmaceuticals

Application-Specific Differentiation: Role as a Precursor to Pyrethroid Insecticides

Ethyl 2-methylcyclopropane-1-carboxylate (Target) is specifically cited as a valuable intermediate in the synthesis of pyrethroids, a class of synthetic insecticides . Unsubstituted ethyl cyclopropanecarboxylate lacks the methyl group required for the structural motif found in many potent pyrethroids, such as those derived from chrysanthemic acid. The target compound provides the core 2-methylcyclopropane framework that, after further derivatization, yields the characteristic acid moiety of synthetic pyrethroids. This establishes a direct, application-based differentiation from simpler cyclopropane carboxylates, which are not reported as direct pyrethroid precursors and would require additional synthetic steps to introduce the necessary methyl substitution, resulting in lower overall yield and higher cost.

Agrochemical Insecticide Synthetic Intermediate

Application-Specific Differentiation: Use in N-Isothiazolyl Carboxamides for Pain Treatment

Ethyl 2-methylcyclopropane-1-carboxylate (Target) is explicitly used in the preparation of N-isothiazolyl carboxamides, a class of compounds under investigation for the treatment of pain [1]. This application is not reported for the unsubstituted ethyl cyclopropanecarboxylate. The specific 2-methyl substitution on the cyclopropane ring is likely critical for the desired biological activity of the final carboxamide derivative, as it influences molecular conformation and target binding. This provides a clear, application-driven rationale for selecting this compound when the synthetic goal is to explore this specific class of analgesic agents.

Pharmaceutical Pain Management Synthetic Intermediate

Validated Application Scenarios for Ethyl 2-Methylcyclopropane-1-carboxylate (CAS 20913-25-1)


Synthesis of Novel N-Isothiazolyl Carboxamides for Analgesic Drug Discovery

This compound is a validated precursor for preparing N-isothiazolyl carboxamides, a chemical class being explored for novel pain treatments [1]. Research teams developing this specific class of analgesics should procure ethyl 2-methylcyclopropane-1-carboxylate (CAS 20913-25-1) as a key starting material to construct the cyclopropane-containing pharmacophore, as confirmed by its documented use in this context.

Intermediate for Synthetic Pyrethroid Insecticide Development

The compound's structural motif is a direct precursor to the 2-methylcyclopropane carboxylic acid core found in many synthetic pyrethroids [1]. Agrochemical researchers aiming to develop or synthesize new pyrethroid analogs will find this ester provides a direct and efficient entry point, bypassing the need to install the methyl group on a cyclopropane ring, a step that is both difficult and inefficient.

Non-Stereospecific Building Block for Early-Stage Discovery Chemistry

For initial medicinal chemistry or chemical biology campaigns where stereochemical outcome is not the primary focus, the racemic mixture of diastereomers (CAS 20913-25-1) offers a cost-effective and synthetically versatile building block [1]. This allows researchers to rapidly explore the chemical space around a cyclopropane scaffold without incurring the high cost and complexity of chiral resolution, reserving that investment for optimized leads where stereochemistry becomes critical.

Process Development for Physicochemical Property Optimization

Given its quantifiably different boiling point and density compared to unsubstituted cyclopropane carboxylates [1], this compound is an ideal candidate for chemical engineers and process chemists developing or optimizing industrial-scale reactions. Its distinct physical properties require tailored handling and purification protocols, making it a relevant model for studying the impact of ring substitution on process parameters like distillation efficiency and phase separation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for ethyl 2-methylcyclopropane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.